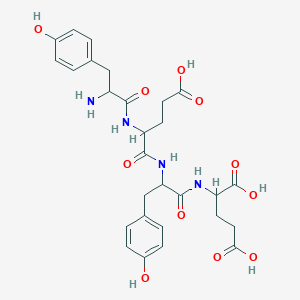

H-DL-Tyr-DL-Glu-DL-Tyr-DL-Glu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide tyrosyl-glutamyl-tyrosyl-glutamique est un peptide composé des acides aminés tyrosine et acide glutamique. Ce composé est un produit de dégradation incomplet de la digestion des protéines ou du catabolisme des protéines. Il est connu pour avoir des effets physiologiques ou de signalisation cellulaire, bien que la plupart soient simplement des intermédiaires de courte durée sur le chemin de voies spécifiques de dégradation des acides aminés .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de l’acide tyrosyl-glutamyl-tyrosyl-glutamique implique généralement le couplage par étapes des acides aminés tyrosine et acide glutamique. Cela peut être réalisé en utilisant des techniques standard de synthèse peptidique, telles que la synthèse peptidique en phase solide (SPPS). Les conditions réactionnelles impliquent souvent l’utilisation de réactifs de couplage comme le dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour faciliter la formation de liaisons peptidiques.

Méthodes de production industrielle

La production industrielle de l’acide tyrosyl-glutamyl-tyrosyl-glutamique peut impliquer la synthèse peptidique à grande échelle à l’aide de synthétiseurs peptidiques automatisés. Ces machines peuvent coupler efficacement les acides aminés de manière contrôlée, garantissant une grande pureté et un rendement élevé du peptide souhaité. Le processus peut également inclure des étapes de purification telles que la chromatographie liquide haute performance (HPLC) pour éliminer les impuretés.

Analyse Des Réactions Chimiques

Types de réactions

L’acide tyrosyl-glutamyl-tyrosyl-glutamique peut subir diverses réactions chimiques, notamment :

Oxydation : Les résidus de tyrosine peuvent être oxydés pour former de la dityrosine ou d’autres produits d’oxydation.

Réduction : Les réactions de réduction peuvent cibler les liaisons disulfures si elles sont présentes dans la structure peptidique.

Substitution : Des réactions de substitution peuvent se produire aux groupes amino ou carboxyle du peptide.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène (H₂O₂) ou d’autres agents oxydants peuvent être utilisés dans des conditions douces.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont couramment utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction de la modification souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation des résidus de tyrosine peut conduire à la formation de dityrosine, tandis que la réduction peut entraîner la rupture des liaisons disulfures.

Applications de recherche scientifique

L’acide tyrosyl-glutamyl-tyrosyl-glutamique a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la dégradation des peptides.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et les interactions protéiques.

Médecine : Exploré pour des applications thérapeutiques potentielles, telles que dans les systèmes d’administration de médicaments.

Industrie : Utilisé dans la production de matériaux à base de peptides et comme standard dans les techniques analytiques.

Applications De Recherche Scientifique

Tyrosyl-glutamyl-tyrosyl-glutamic acid has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and degradation.

Biology: Investigated for its role in cell signaling and protein interactions.

Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mécanisme D'action

Le mécanisme d’action de l’acide tyrosyl-glutamyl-tyrosyl-glutamique implique son interaction avec des cibles et des voies moléculaires spécifiques. Le peptide peut se lier à des récepteurs ou à des enzymes, modulant leur activité et déclenchant des cascades de signalisation en aval. Les cibles et les voies moléculaires exactes dépendent du contexte biologique spécifique et de la présence d’autres molécules interagissantes .

Comparaison Avec Des Composés Similaires

Composés similaires

Tyrosyl-glutamate : Un dipeptide composé de tyrosine et d’acide glutamique, connu pour son rôle dans la digestion des protéines et la signalisation cellulaire.

Glutamyl-tyrosine : Un autre dipeptide avec des propriétés et des fonctions similaires.

Tyrosyl-tyrosine : Un dipeptide composé de deux résidus de tyrosine, impliqué dans divers processus biochimiques.

Unicité

L’acide tyrosyl-glutamyl-tyrosyl-glutamique est unique en raison de sa séquence spécifique et de la présence de résidus de tyrosine et d’acide glutamique. Cette combinaison lui permet de participer à diverses réactions chimiques et d’interagir avec un large éventail de cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications industrielles.

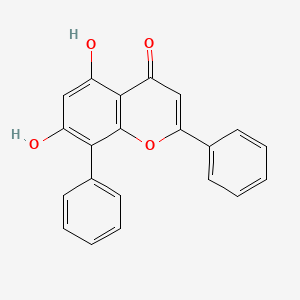

Propriétés

Formule moléculaire |

C28H34N4O11 |

|---|---|

Poids moléculaire |

602.6 g/mol |

Nom IUPAC |

2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C28H34N4O11/c29-19(13-15-1-5-17(33)6-2-15)25(39)30-20(9-11-23(35)36)26(40)32-22(14-16-3-7-18(34)8-4-16)27(41)31-21(28(42)43)10-12-24(37)38/h1-8,19-22,33-34H,9-14,29H2,(H,30,39)(H,31,41)(H,32,40)(H,35,36)(H,37,38)(H,42,43) |

Clé InChI |

BAAVRTJSLCSMNM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294079.png)

![[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12294093.png)

![1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid](/img/structure/B12294096.png)

![4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol](/img/structure/B12294132.png)

![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)

![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)